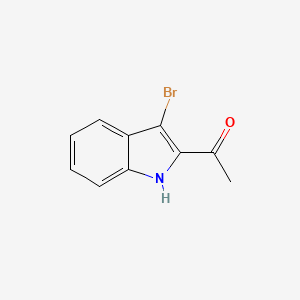

1-(3-bromo-1H-indol-2-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromo-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHFJSKLBVDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 3 Bromo 1h Indol 2 Yl Ethanone

Reactivity of the C3-Bromine Substituent

The bromine atom at the C3 position of the indole (B1671886) nucleus is a key site of reactivity, enabling various substitution and coupling reactions.

Nucleophilic Substitution Reactions at C3

The C3-bromine atom in 3-bromoindoles can be displaced by nucleophiles. This reactivity allows for the introduction of a variety of functional groups at this position. evitachem.comevitachem.com The electron-rich nature of the indole ring influences the susceptibility of the C3 position to nucleophilic attack. libretexts.org For instance, the bromine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex indole derivatives. smolecule.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C3-bromo substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comresearchgate.net

Suzuki Coupling: 3-Bromoindoles readily participate in Suzuki-Miyaura coupling reactions with boronic acids. researchgate.net This reaction, typically catalyzed by palladium complexes, allows for the introduction of aryl and heteroaryl groups at the C3 position. nih.govnih.govlmaleidykla.lt The choice of catalyst and reaction conditions is crucial for achieving high yields. researchgate.net For example, the coupling of 3-bromoindoles with hindered boronic acids has been successfully achieved using a Pd(OAc)2/PCy3 catalyst system. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the coupling of 3-bromoindoles with terminal alkynes to form 3-alkynylindoles. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.net One-pot procedures involving Sonogashira coupling have been developed for the efficient synthesis of polysubstituted indoles. researchgate.netnih.gov

Heck Reaction: The Heck reaction provides a method for the vinylation of 3-bromoindoles. google.comclockss.org This palladium-catalyzed reaction involves the coupling of the 3-bromoindole with an alkene in the presence of a base. clockss.orgbeilstein-journals.org Intramolecular Heck reactions of 2- or 3-bromoindoles have been utilized to construct fused heterocyclic systems. acs.orgsci-hub.se

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions of 3-Bromoindoles

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | 3-Bromoindole, Arylboronic acid | Pd(OAc)2/PCy3 | 3-Arylindole |

| Sonogashira Coupling | 3-Bromoindole, Terminal alkyne | PdCl2(PPh3)2/CuI | 3-Alkynylindole |

| Heck Reaction | 3-Bromoindole, Alkene | Pd(OAc)2/PPh3 | 3-Alkenylindole |

Reductive Debromination Pathways

The bromine atom at the C3 position can be removed through reductive debromination. This reaction can occur under various conditions, sometimes as a competing side reaction in other transformations. For instance, in some Heck reactions of 3-bromoindazoles, debromination has been observed as a significant side process. beilstein-journals.org Specific reagents and conditions can be employed to achieve selective C3-debromination when desired. thieme-connect.com

Transformations of the 2-Acetyl Group

The 2-acetyl group of 1-(3-bromo-1H-indol-2-yl)ethanone offers another site for chemical modification, allowing for the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Reagents

The acetyl group can undergo condensation reactions with various carbonyl reagents, a common transformation for ketones. A notable example is the Knoevenagel condensation, which involves the reaction of the acetyl group with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comrsc.org This reaction leads to the formation of an α,β-unsaturated system, extending the conjugation of the indole core. acgpubs.orgekb.eg The reaction of 3-acetylindoles with various aldehydes and active methylene compounds has been well-documented. researchgate.net

Alpha-Functionalization of the Acetyl Methyl Group (e.g., Halogenation, Alkylation)

The methyl group of the 2-acetyl moiety is susceptible to functionalization at the alpha-position due to the electron-withdrawing nature of the adjacent carbonyl group.

Halogenation: The alpha-position of the acetyl group can be halogenated, for instance, through reaction with N-bromosuccinimide (NBS). This introduces a reactive handle for further synthetic manipulations.

Alkylation: The enolate of the 2-acetylindole (B14031) can be generated and subsequently alkylated. ub.edu This allows for the introduction of various alkyl groups at the alpha-position of the acetyl group. The directing effect of the N-acyl group on the indole nitrogen can influence the regioselectivity of such reactions. acs.org For example, iridium-catalyzed C2-alkylation of N-substituted indoles with alkenes has been developed, where the carbonyl group on the nitrogen acts as a directing group. acs.org

Derivatization via Enolate Chemistry

The acetyl group at the C2 position of this compound provides a reactive site for enolate formation. Enolates are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds at the α-carbon. masterorganicchemistry.comfiveable.me

The protons on the methyl group of the acetyl substituent are acidic due to their proximity to the electron-withdrawing carbonyl group. pdx.edu In the presence of a suitable base, one of these α-hydrogens can be abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.comfiveable.me The stability of this enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

This enolate can then participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-position, leading to the formation of more complex ketone derivatives. fiveable.me

Aldol (B89426) Condensation: Reaction with aldehydes or ketones forms β-hydroxy ketones, which can subsequently be dehydrated to yield α,β-unsaturated ketones. pdx.edu

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of β-diketones. fiveable.me

The presence of the bromine atom at the C3 position may influence the reactivity of the enolate. Halogens are electron-withdrawing groups, and their presence can increase the acidity of the α-protons, potentially facilitating enolate formation. mnstate.edu However, the steric bulk of the bromine atom might also hinder the approach of reactants.

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom within the indole ring of this compound possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form an anion, making it a key site for functionalization. researchgate.net

The indole nitrogen (N1) can be readily alkylated or acylated. researchgate.net

N-Alkylation: This reaction typically involves treating the indole with an alkyl halide in the presence of a base. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.nettandfonline.com The choice of base and solvent can influence the reaction's efficiency. researchgate.net For instance, the use of potassium carbonate in an ionic liquid has been reported as a sustainable method for the N-alkylation of indoles. researchgate.net

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. ijcce.ac.irmdpi.com For example, treatment with benzoyl chloride can introduce a benzoyl group at the N1 position. mdpi.com This modification can serve to protect the nitrogen or to introduce a new functional group that alters the molecule's electronic properties and subsequent reactivity. mdpi.com

The introduction of a protecting group at the indole nitrogen is a crucial strategy in the synthesis of complex indole derivatives. aablocks.com These protecting groups serve several important functions:

Preventing Undesired Reactions: The N-H proton of the indole is acidic and can interfere with certain reactions. researchgate.net Protecting the nitrogen prevents its deprotonation by basic reagents.

Directing Regioselectivity: The nature of the N-protecting group can influence the site of subsequent electrophilic substitution on the indole ring. By blocking the N1 position, reactions are directed to other positions of the ring system.

Improving Solubility and Handling: Some protecting groups can enhance the solubility of the indole derivative in organic solvents, facilitating purification and handling. aablocks.com

Commonly used N-protecting groups for indoles include benzoyl (Bz), benzenesulfonyl, and tert-butoxycarbonyl (Boc). aablocks.comnih.gov The choice of protecting group depends on the specific reaction conditions and the desired outcome. For example, in the synthesis of certain indolines, N-benzoyl and N-sulfonyl protected compounds have been shown to be efficient. aablocks.com The protecting group can be removed at a later stage of the synthesis to restore the N-H functionality.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The benzene (B151609) portion of the indole ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is significantly influenced by the existing substituents.

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. researchgate.net In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the preferred site for electrophilic substitution. researchgate.netmsu.edu This is because the intermediate carbocation formed by attack at C3 is stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring. msu.edu

However, in this compound, the C3 position is already substituted with a bromine atom. Therefore, electrophilic attack is directed to other positions on the ring. The presence of substituents on the indole ring can alter the regioselectivity of electrophilic substitution. nih.gov

The bromo and acetyl substituents on the pyrrole (B145914) ring of the indole nucleus have a profound effect on the reactivity of the entire ring system.

Bromo Substituent (at C3): The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), but it is also a weak deactivator and an ortho-, para-director in electrophilic aromatic substitution due to the resonance effect of its lone pairs. However, in the context of the electron-rich indole ring, its primary influence is deactivating.

Acetyl Substituent (at C2): The acetyl group is a strong electron-withdrawing group due to both inductive and resonance effects. minia.edu.eg This group strongly deactivates the indole ring towards electrophilic attack.

The combined effect of the bromo and acetyl groups is a significant deactivation of the indole ring towards electrophilic aromatic substitution.

Conversely, the presence of strong electron-withdrawing groups, like the acetyl group, can activate the aromatic ring towards nucleophilic aromatic substitution . masterorganicchemistry.compressbooks.pub In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. dalalinstitute.comlibretexts.org While less common than electrophilic substitution for indoles, under specific conditions, particularly with strong nucleophiles, nucleophilic aromatic substitution could potentially occur on the benzene portion of the indole ring, with the positions ortho and para to the electron-withdrawing groups being the most likely sites of attack. pressbooks.pub

Mechanistic Investigations of Key Transformations Involving the Indole Core

The reactivity of the indole nucleus, particularly when substituted with both electron-withdrawing (acetyl) and halogen (bromo) groups as in this compound, is a subject of intricate mechanistic studies. The interplay between these substituents governs the pathways of key chemical transformations.

Radical Reaction Pathways in Indole Functionalization

The functionalization of the indole core can proceed through radical-mediated pathways, offering alternatives to traditional ionic reactions. For a substrate like this compound, radical generation can be initiated at the C-Br bond, leading to a 2-acetyl-1H-indol-3-yl radical, or at other positions depending on the reaction conditions.

Mechanistic studies have shown that the generation of an indolyl radical at the C2 position is a viable strategy for forming new bonds. The action of reducing agents on 2-bromoindole derivatives can lead to a radical center at this position. researchgate.net This radical can then participate in substitution or cyclization reactions. researchgate.net For instance, intramolecular radical additions to aromatic compounds have been successfully used to form five- and six-membered heterocyclic rings.

Copper-catalyzed radical-relay reactions have emerged as effective methods for C-H functionalization. nih.gov In these processes, a copper catalyst and an oxidant generate a highly reactive radical species that can abstract a hydrogen atom, creating a carbon-centered radical. nih.gov This radical is then functionalized by a Cu(II) species through various proposed pathways, including radical-polar crossover (RPC), reductive elimination from a Cu(III) intermediate, or direct radical addition to a copper-bound ligand. nih.gov The specific pathway is often dependent on the ligands attached to the copper center. nih.gov The presence of the bromo-substituent on the indole ring can be advantageous in certain radical reactions, with some studies reporting higher yields for substrates with Br and I substituents in alkynylation reactions. nih.gov

The table below summarizes key radical reaction types that could be relevant for the functionalization of the 2-acyl-3-bromoindole scaffold.

| Reaction Type | Radical Generation Method | Potential Application to this compound | References |

|---|---|---|---|

| Atom-Transfer Radical Cyclization (ATRC) | Reduction of C-Br bond (e.g., with Bu3SnH-AIBN) | Intramolecular cyclization if a suitable tether is attached to the indole nitrogen or acetyl group. | researchgate.net |

| Copper-Catalyzed C-H Functionalization | Hydrogen Atom Transfer (HAT) promoted by a Cu/oxidant system (e.g., NFSI) | Functionalization of C-H bonds on the indole ring or the acetyl methyl group. | nih.gov |

| Photoredox Catalysis | Single Electron Transfer (SET) from an excited photocatalyst (e.g., Ru(bpy)3Cl2) | Generation of an indolyl radical for alkylation or other coupling reactions. | aablocks.com |

| Minisci-type C-H Alkylation | Silyl (B83357) radical-mediated generation of alkyl radicals from alkyl bromides | Alkylation at electron-deficient positions of the indole core. | preprints.org |

Mechanistic Duality in Indolyl Rearrangements

Indole derivatives can undergo fascinating rearrangement reactions, often exhibiting mechanistic duality where two or more pathways operate simultaneously. A notable example is the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, where in-depth mechanistic investigations revealed the concurrent operation of two distinct mechanisms. nih.govrsc.org

The relative contribution of each pathway is dictated by the electronic properties of the substrate system. rsc.orgscispace.com Extensive 18O isotope labeling experiments have shown that the reaction can proceed through either a concerted, pericyclic pathway or a stepwise, dissociative pathway involving a fragment pair. scispace.com The electronic nature of the substituent at the 2'-position was found to be a key factor in shifting the balance between these mechanisms. nih.govscispace.com For instance, as a benzoate (B1203000) substituent at this position becomes more electron-deficient, the dissociative pathway becomes more involved. scispace.com Although a reaction involving a 2-acetyl group reportedly failed to yield the expected 3-acyl indole product under specific IHT conditions, the principle remains that the electron-withdrawing acetyl group in this compound would significantly influence the energy barriers of any potential rearrangement pathways. nih.gov

Another potential rearrangement for the acetyl moiety is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid. wiley-vch.debeilstein-journals.org The mechanism involves the formation of a tetrahedral Criegee intermediate, followed by the concerted migration of a group to an electron-deficient oxygen atom. wiley-vch.debeilstein-journals.org The migratory aptitude generally favors the group that can best stabilize a positive charge. For this compound, this would involve the migration of either the methyl group or the 3-bromo-1H-indol-2-yl group.

The table below contrasts the key features of concerted and dissociative mechanistic pathways relevant to indolyl rearrangements.

| Feature | Concerted Pathway (e.g., Pericyclic) | Dissociative Pathway (e.g., Stepwise) | References |

|---|---|---|---|

| Nature of Transition State | Single, cyclic transition state involving simultaneous bond breaking and formation. | Involves one or more intermediates, such as a solvent-separated ion or radical pair. | scispace.com |

| Stereochemistry | Often stereospecific, proceeding with a predictable geometric arrangement. | May lead to loss of stereochemical information if intermediates are planar or rapidly equilibrating. | scispace.com |

| Influence of Substituents | Electron-donating groups may stabilize the transition state. | Electron-withdrawing groups can stabilize charged intermediates, favoring this pathway. | nih.govscispace.com |

| Solvent Effects | Less sensitive to solvent polarity. | Strongly influenced by solvent polarity; polar solvents can stabilize charged intermediates. | nih.govscispace.com |

Studies on Oxidative Coupling Procedures

Oxidative coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation, often utilizing transition-metal catalysts. For a substrate like this compound, oxidative coupling can occur at several sites, including C-H bonds of the indole ring or the α-carbon of the acetyl group.

Copper-catalyzed aerobic oxidative coupling reactions have been extensively studied. rsc.orgnih.govsemanticscholar.org These reactions often proceed via an "oxidase"-type mechanism involving two redox half-reactions: (1) aerobic oxidation of a Cu(I) catalyst to Cu(II), and (2) Cu(II)-promoted coupling of the substrates. rsc.orgsemanticscholar.org In many cases, the re-oxidation of the Cu(I) catalyst by oxygen is the turnover-limiting step. rsc.orgsemanticscholar.org Research has shown that acetophenones with halogen substituents (F, Cl, and Br) are suitable substrates for copper-catalyzed aerobic oxidative C-H/N-H coupling to form pyrazine (B50134) derivatives, indicating that the acetyl group in this compound could be activated for similar transformations. nih.gov

Furthermore, the indole nucleus itself is a versatile partner in oxidative coupling. Copper-catalyzed C-H bond arylation of indoles using diaryliodonium salts as coupling partners has been reported. nih.gov The proposed mechanism involves the reduction of a Cu(II) catalyst to Cu(I) by the indole, followed by oxidative addition of the diaryliodonium salt to yield an electrophilic Cu(III)-aryl intermediate. nih.gov This intermediate is then attacked at the C3 position of the indole. nih.gov In the case of this compound, the C3 position is blocked, which could direct such reactions to other available C-H bonds, such as C4, C5, C6, or C7, depending on the directing influence of the existing substituents and the N-protecting group, if any. Some protocols have noted that indole substrates with bromo substituents can give good to high yields in coupling reactions. nih.govrsc.org

Palladium-catalyzed oxidative dearomatization is another pathway, providing access to indolin-3-ones bearing a C2-quaternary center. researchgate.net This chemistry involves a unique Pd-catalyzed C-H peroxygenation, demonstrating the possibility of complex transformations that alter the indole core's aromaticity. researchgate.net

The following table summarizes different oxidative coupling procedures applicable to indole derivatives.

| Method | Catalyst/Oxidant System | Reactive Site on Indole Substrate | Potential Product Type | References |

|---|---|---|---|---|

| Aerobic C-H/N-H Coupling | CuI / O₂ | α-C-H of an acetyl group | Pyrazines (with diamines) | nih.gov |

| C-H Arylation | Cu(II) / Diaryliodonium salts | Indole C-H bonds (typically C3, but others possible) | C-H arylated indoles | nih.gov |

| Aerobic Oxidative Coupling | CuCl / Air | Indole C3-H | α-Amino-α-(imidazo[1,2-a]pyridin-3-yl)acetates | rsc.org |

| Oxidative Dearomatization | Pd(OAc)₂ / TBHP | Indole C2-H | C2-quaternary indolin-3-ones | researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(3-bromo-1H-indol-2-yl)ethanone, ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum would exhibit distinct signals for the aromatic protons on the indole (B1671886) ring and the aliphatic protons of the acetyl group.

The aromatic protons of the indole ring typically appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the positions of the bromo and acetyl substituents. For instance, in related indole structures, aromatic protons can show multiplets in this region. ajchem-b.com The N-H proton of the indole ring is also a characteristic feature, often appearing as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The aliphatic protons of the acetyl group (CH₃) would be observed as a sharp singlet in the upfield region of the spectrum, generally around δ 2.1-2.8 ppm. The integration of these signals would correspond to the number of protons in each environment, further confirming the structure.

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Indole N-H | > 8.0 (broad singlet) |

| Aromatic Protons | 7.0 - 8.5 (multiplets) |

| Acetyl (CH₃) Protons | 2.1 - 2.8 (singlet) |

This table provides generalized chemical shift ranges for protons in indole-containing molecules. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the acetyl group is a key diagnostic signal and appears significantly downfield, typically in the range of δ 190-200 ppm. amazonaws.com The carbon atoms of the indole ring will resonate in the aromatic region, generally between δ 100 and 140 ppm. The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the range of δ 90-100 ppm. orgsyn.org The carbon of the methyl group (CH₃) will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Indole Aromatic Carbons | 100 - 140 |

| C-3 (attached to Br) | 90 - 100 |

| Acetyl (CH₃) Carbon | 20 - 30 |

This table shows predicted chemical shift ranges. Experimental values can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the indole ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the methyl proton signal would show a correlation to the methyl carbon signal.

The use of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. modgraph.co.uk

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Vibrational Analysis of Carbonyl (C=O) and N-H Stretching Frequencies

The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

N-H Stretch: A prominent absorption band corresponding to the N-H stretching vibration of the indole ring is expected in the region of 3200-3400 cm⁻¹. mdpi.com The exact position and shape of this band can be influenced by hydrogen bonding.

Carbonyl (C=O) Stretch: A strong, sharp absorption band for the carbonyl group of the ethanone (B97240) moiety will be present in the region of 1650-1700 cm⁻¹. orgchemres.org The conjugation of the carbonyl group with the indole ring may slightly lower this frequency compared to a non-conjugated ketone.

Raman spectroscopy would also show signals for these vibrations, although their relative intensities might differ from the IR spectrum. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman data for a more detailed analysis. civilica.comresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3200 - 3400 |

| Carbonyl C=O | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 750 |

Applications in Distinguishing Isomers and Confirming Functional Groups

Vibrational spectroscopy is highly effective in distinguishing between isomers. For example, the position of the bromine and acetyl substituents on the indole ring would lead to distinct "fingerprint" regions in the IR and Raman spectra (typically below 1500 cm⁻¹). These unique patterns of absorption bands arise from the different vibrational modes of the entire molecule and can be used to differentiate this compound from other isomers, such as those with substitution at different positions. nih.gov

Furthermore, the presence of the characteristic N-H and C=O stretching frequencies provides unequivocal confirmation of these functional groups within the molecule. The combination of IR and Raman spectroscopy, therefore, serves as a rapid and reliable method for both functional group identification and isomeric differentiation in the analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. By measuring the exact mass of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound, with the molecular formula C₁₀H₈BrNO, the theoretical monoisotopic mass can be precisely calculated. This calculated value is then compared against the experimentally determined exact mass of the molecular ion.

The isomer of the target compound, 1-(3-bromo-1H-indol-1-yl)ethanone, has a calculated monoisotopic mass of 236.97893 Da nih.gov. As isomers share the same molecular formula, this value represents the theoretical exact mass for this compound as well. An experimental HRMS measurement yielding a mass that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's elemental composition. HRMS has been effectively used to confirm the composition of various other bromoindole derivatives acs.orgacs.org.

Table 1: Theoretical Exact Mass Data for C₁₀H₈BrNO

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Theoretical Monoisotopic Mass (Da) | 236.97893 |

Electrospray Ionization (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules like indole derivatives. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.

When analyzing this compound, ESI-MS is expected to produce a prominent molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit two distinct peaks of nearly equal intensity separated by two mass units. This characteristic [M+H]⁺ and [M+2+H]⁺ pattern is a definitive signature for a monobrominated compound. For instance, the analysis of a related compound, 1-(3-bromo-1H-indol-2-yl)-2-pyridin-3-yl-ethanone, showed molecular ion peaks at m/z 315 and 317, corresponding to the two bromine isotopes uliege.be. Similarly, another bromoindole derivative showed [M(⁷⁹Br) + H]⁺ and [M(⁸¹Br) + H]⁺ ions in its ESI-MS spectrum acs.org.

Table 2: Expected ESI-MS Molecular Ion Cluster for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | Protonated molecule with ⁷⁹Br isotope | ~237.99 |

Fragmentation Pathways in Indole Ketones

In addition to molecular ion detection, mass spectrometry can be used to induce fragmentation, providing valuable structural information. For indole ketones, fragmentation patterns are influenced by the stability of the indole ring and the reactivity of the ketone group.

A primary fragmentation process for ketones is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group libretexts.org. For this compound, this could result in two main pathways:

Loss of the methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group would generate a stable acylium ion.

Loss of the acetyl group (•COCH₃): Cleavage of the bond between the indole ring and the carbonyl carbon.

Studies of other acetyl indole derivatives confirm that the loss of a methyl radical followed by the elimination of carbon monoxide (CO) is a common pathway scirp.org. Furthermore, fragmentation characteristic of the indole nucleus itself, such as the loss of hydrogen cyanide (HCN), is also a well-documented process scirp.org. The bromine atom may also be lost as a radical (•Br).

Table 3: Plausible Mass Spectrometric Fragments of this compound

| Proposed Fragment Ion | Formula of Loss | Description |

|---|---|---|

| [M - CH₃]⁺ | •CH₃ | Alpha-cleavage of the methyl group. |

| [M - COCH₃]⁺ | •COCH₃ | Loss of the acetyl group. |

| [[M - CH₃] - CO]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the acylium ion. |

| [M - Br]⁺ | •Br | Loss of the bromine atom. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

No specific DFT calculations detailing the molecular properties of 1-(3-bromo-1H-indol-2-yl)ethanone were found in the available literature. Such calculations would typically provide foundational data for the following subsections.

Information regarding the optimized bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of this compound is not available.

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this compound, have not been published. This data is crucial for understanding its kinetic stability and electron transfer capabilities.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would visually indicate the electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

A Natural Bond Orbital (NBO) analysis, which would elucidate hyperconjugative interactions and charge delocalization within the molecule, has not been reported for this compound.

No theoretical studies using Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra (UV-Vis) of this compound were identified. This analysis would provide insight into the molecule's chromophoric properties.

Computational Modeling of Reaction Mechanisms

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. Such studies would be valuable for understanding its reactivity and for optimizing synthetic pathways.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. This method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS).

For indole (B1671886) derivatives, computational studies have shown good agreement between calculated and experimental ¹H and ¹³C NMR spectra. nih.govjournals.co.za These calculations can be particularly useful for assigning signals in complex spectra and for distinguishing between isomers. For this compound, GIAO calculations could predict the chemical shifts for all hydrogen and carbon atoms, aiding in the complete assignment of its experimental NMR spectra. The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects. mdpi.com

Below is a hypothetical table illustrating the type of data that would be generated from a GIAO NMR prediction for this compound, based on typical values for similar indole structures.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 140-145 | - |

| C3 | 100-105 | - |

| C3a | 128-132 | - |

| C4 | 120-125 | 7.5-7.8 |

| C5 | 122-127 | 7.2-7.5 |

| C6 | 123-128 | 7.2-7.5 |

| C7 | 112-117 | 7.6-7.9 |

| C7a | 135-140 | - |

| C=O | 190-195 | - |

| CH₃ | 28-32 | 2.5-2.8 |

| N-H | - | 9.0-11.0 |

Note: These are estimated values for illustrative purposes and are not from a specific calculation on this compound.

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of a molecule. researchgate.net These calculations, performed after finding the optimized geometry of the molecule, provide a set of vibrational modes and their corresponding frequencies and intensities. The results are invaluable for interpreting experimental IR and Raman spectra, as they allow for the assignment of specific absorption bands to particular molecular motions (e.g., C=O stretch, N-H bend, C-Br stretch). researchgate.netcivilica.com

DFT calculations are commonly employed for this purpose. acs.orgresearchgate.net The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the N-H stretch, aromatic C-H stretches, the C=O stretch of the acetyl group, C=C stretching in the indole ring, and the C-Br stretch at a lower frequency. Comparing the simulated spectrum with an experimental one can confirm the molecular structure and the identity of the compound. nih.gov

The table below presents a selection of important, computationally predicted vibrational frequencies for a related indole derivative, (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide, which illustrates the type of information obtained from such an analysis. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3450 |

| Aromatic C-H Stretch | 3100-3200 |

| C=O Stretch | ~1650 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-N Stretch | 1300-1400 |

Data adapted from studies on similar indole derivatives for illustrative purposes. researchgate.net

Synthetic Applications and Derivatization Strategies

1-(3-bromo-1H-indol-2-yl)ethanone as a Precursor for Complex Indole (B1671886) Frameworks

The strategic placement of the bromo and acetyl groups on the indole nucleus makes this compound an ideal starting material for the synthesis of more elaborate indole-containing systems. Chemists can leverage these functional groups to build intricate polycyclic and heterocyclic structures.

The synthesis of annulated and fused indole systems is a significant area of organic chemistry, as these motifs are present in numerous natural products and pharmacologically active compounds. Methodologies for creating such systems often involve intramolecular cyclization reactions. Starting from precursors like this compound, functionalization of the acetyl group or the N-H position can introduce a side chain that subsequently reacts with the C3-position (after a metal-halogen exchange or cross-coupling) or another position on the indole ring to form a new fused ring.

For instance, strategies have been developed to synthesize annulated bis-indoles and pyrrole-annulated indoles using catalyst systems to promote cyclization. rsc.org Similarly, fused heteropolycyclic systems containing an indole moiety, such as those with thiadiazole, triazine, or pyrimidine (B1678525) rings, have been synthesized from functionalized indole precursors like isatin (B1672199) derivatives. researchgate.net These established synthetic routes highlight the potential for this compound to be transformed into complex fused systems like indolo[2,1-a]isoquinolines or benzo[a]carbazoles through multi-step sequences involving cyclization cascades. acs.orgpkusz.edu.cn

Beyond fused systems, this compound serves as a key intermediate in the synthesis of a broad spectrum of heterocycles and polycycles. The indole nucleus itself is a privileged scaffold in medicinal chemistry, and the ability to modify it at both the C2 and C3 positions is highly valuable. rsc.orgnih.gov

The acetyl group can undergo a variety of transformations, such as aldol (B89426) condensations, to append new carbocyclic or heterocyclic rings. The C3-bromo substituent can be replaced with other heterocyclic moieties via cross-coupling reactions. This dual functionality allows for the construction of complex molecules where the indole core is linked to other ring systems. For example, research has demonstrated the synthesis of oxindoles bearing various 3-heterocycles and spiro-oxindole derivatives, which are structurally related to indoles and exhibit significant biological activities. nih.gov The development of polycyclic indole skeletons, such as β-tetrahydrocarboline-fused spirooxindoles, has been achieved through multicomponent 1,3-dipolar cycloaddition reactions, a strategy that could be adapted for derivatives of this compound. mdpi.com

Strategies for Regioselective Functionalization and Molecular Diversification

A central challenge in indole chemistry is controlling the site of reaction, or regioselectivity, given the multiple reactive positions on the ring. The indole ring is highly reactive at its C3-position towards electrophilic substitution. researchgate.net Sophisticated strategies have been developed to selectively functionalize the indole core, enabling the creation of diverse molecular libraries from a common precursor.

Sequential functionalization involves the stepwise modification of different positions on the this compound molecule. This is often achieved through the use of protecting groups. For example, the indole nitrogen can be protected with a group like a phenylsulfonyl (PhSO₂) or tert-butyldimethylsilyl (TBDMS) group. orgsyn.orgnih.gov This protection prevents reactions at the nitrogen and can influence the reactivity of other positions, thereby directing subsequent transformations.

With the nitrogen protected, a chemist can focus on reactions at the C3-bromine (e.g., cross-coupling), followed by deprotection of the nitrogen and subsequent N-alkylation or N-acylation. Alternatively, the acetyl group at C2 could be modified first, followed by reactions at C3. This controlled, step-by-step approach allows for the precise construction of complex molecules where each substituent is placed in a predetermined position. nih.gov This level of control is crucial for building structure-activity relationships in drug discovery.

Modular synthesis is a powerful strategy for generating large collections, or libraries, of related compounds for biological screening. This compound is an excellent scaffold for this approach. The C3-bromine atom can be considered a "plug-in" point for a wide variety of substituents introduced via cross-coupling reactions. mdpi-res.com

By reacting the core molecule with a diverse set of boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling), a library of C3-functionalized indoles can be rapidly assembled. researchgate.net Further diversity can be achieved by modifying the acetyl group or the indole nitrogen in subsequent steps. This modular approach, combining a common core with a variety of building blocks, is a highly efficient method for exploring the chemical space around the indole scaffold and discovering compounds with desired properties. ekb.eg

Exploitation of the C3-Bromine for Further Functionalization through Cross-Coupling or Nucleophilic Reactions

The carbon-bromine bond at the C3 position is arguably the most versatile functional handle on the this compound molecule. It is a gateway to a vast array of transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. evitachem.com

These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the molecular complexity and diversity of the products. Suzuki-Miyaura cross-coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups. unamur.belmaleidykla.lt This reaction is known for its tolerance of various functional groups, making it ideal for use on complex molecules. Other important cross-coupling reactions include the Sonogashira coupling to introduce alkyne fragments, the Heck coupling for alkenes, and the Stille coupling. researchgate.net The bromine atom can also be displaced by nucleophiles, allowing for the introduction of different functional groups. evitachem.com

Below is a table summarizing representative cross-coupling reactions applicable to bromo-indole scaffolds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd Catalyst, Ligand (e.g., BINAP) | C-N, C-O, C-S |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-bromo-1H-indol-2-yl)ethanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of indole derivatives followed by introduction of the ethanone group. A common approach adapts methods for 1-(4-bromo-1H-indol-2-yl)ethanone, where 4-bromoindole reacts with ethanoyl chloride in pyridine . Optimization includes varying catalysts (e.g., Lewis acids for regioselectivity), bases (e.g., pyridine vs. triethylamine), and solvents (DMF, THF). Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 indole:acyl chloride) should be tested to maximize yield. Scale-up via continuous flow reactors can enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- NMR : H NMR shows resonance for the indole NH proton (~12 ppm, broad) and the ethanone methyl group (~2.5 ppm, singlet). C NMR confirms the ketone carbonyl (~200 ppm) .

- IR : Strong C=O stretch (~1700 cm) and N-H stretch (~3400 cm) .

- Mass Spectrometry : Molecular ion peak [M] at m/z 237 (CHBrNO) and fragment ions from Br loss (Δ m/z 79/81) .

- Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula.

Q. What common chemical reactions can this compound undergo, and how do reaction conditions influence product distribution?

- Methodological Answer : Key reactions include:

- Nucleophilic Aromatic Substitution : Bromine at C3 is reactive in Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids). Use Pd(PPh)/KCO in THF/water (80°C, 12 h) .

- Ketone Functionalization : Reduction with NaBH yields secondary alcohols; condensation with hydrazines forms hydrazones for heterocycle synthesis .

- Reaction monitoring via TLC or in-situ IR ensures intermediate control.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density at C3 to predict sites for nucleophilic attack. Fukui indices identify electrophilic regions, while transition-state simulations (e.g., NEB method) assess activation barriers for Suzuki-Miyaura couplings . Compare computed vs. experimental C NMR chemical shifts to validate models .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for brominated indole derivatives?

- Methodological Answer : If X-ray diffraction (SHELXL ) and NMR data conflict (e.g., bromine position), employ:

- Multi-temperature crystallography to detect dynamic disorder.

- Solid-state NMR to compare crystal vs. solution structures.

- Hirshfeld surface analysis to quantify intermolecular interactions influencing packing .

Q. How does the position of bromine on the indole ring affect the compound’s biological activity, and what in vitro assays are suitable for validation?

- Methodological Answer : Bromine at C3 vs. C5 alters steric/electronic profiles, impacting binding to targets like kinases or GPCRs. Use:

- Molecular docking (AutoDock Vina) to predict affinity against protein databases (PDB).

- Cell viability assays (MTT) for anticancer activity screening.

- Fluorescence polarization to measure protein-ligand interactions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Industrial-scale bromination risks di-substitution. Mitigate via:

- Flow chemistry for precise temperature/residence time control.

- In-line FTIR monitoring to track intermediate formation.

- Design of Experiments (DoE) to optimize parameters (e.g., Br equivalents, reaction time) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproduce syntheses using purified starting materials (HPLC-grade solvents, sublimed indole).

- DSC/TGA for melting point validation.

- Solubility tests in DMSO, THF, and water (shake-flask method) under controlled pH/temperature .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。